Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structural features and diverse biological activities, making it an area of interest in medicinal chemistry. The compound's IUPAC name reflects its chemical structure, which includes a pyrazole ring fused with a pyridine ring, and a carboxylate group at the 4-position.
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be sourced from various chemical suppliers and research institutions. Its molecular formula is when in its hydrochloride form, with a molecular weight of approximately . This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several approaches:
These methods allow for the modification of the compound to enhance its biological activity or alter its physical properties .
The structure of methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate features:
The canonical SMILES representation is O=C(OC)C1=C2C=NNC2=NC=C1
, and its InChI key is YFQCLNXJPMQNMD-UHFFFAOYSA-N
. The compound exhibits tautomerism, existing in both 1H and 2H forms, which can influence its reactivity and biological properties.
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. For example:
The specific pathways and interactions depend on the substituents present on the pyrazolo[3,4-b]pyridine scaffold .
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in research and industry.
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
The pyrazolo[3,4-b]pyridine scaffold emerged as a pharmacologically significant heterocycle following its initial synthesis by Ortoleva in 1908 through the reaction of diphenylhydrazone and pyridine with iodine. Bulow expanded this work in 1911 by developing 3-methyl-N-phenyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones under acidic conditions [5]. This fused bicyclic system integrates pyrazole and pyridine rings, yielding five possible isomeric configurations, with the [3,4-b] fusion pattern demonstrating exceptional therapeutic relevance. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented to date, featured in more than 5,500 scientific references (including 2,400 patents) [5]. This surge in interest stems from the scaffold’s structural resemblance to purine nucleobases (adenine/guanine), enabling biomimetic interactions with diverse biological targets.
Table 1: Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives
Biological Activity | Key Structural Features | Representative Targets |
---|---|---|
Anticancer/Tyrosine Kinase Inhibition | C3 methyl/amino, N1 alkyl, C4-C6 aryl/amide | TRK, MEK, ALK, ROS1 [10] |
Neuroprotective Agents | N1 cycloalkyl, C3 heterocyclic/amino | GSK3β, Nrf2, AChE [3] [6] |
Antifungal Compounds | C6 aryl with optimized Log P (6.4-6.8) | Fungal cell membranes [3] |
Anti-inflammatory/Analgesic | N1 4-(arylchalcogenyl), C3 electron-withdrawing groups | TRPV-1, ASIC-1α [6] |
Modern applications exploit the scaffold’s capacity for multisite diversification (N1, C3, C4, C5, C6), facilitating rational drug design. Notably, 14 drug candidates featuring this core are under development (7 experimental, 5 investigational, 2 approved), underscoring its pharmaceutical importance [5]. The scaffold’s synthetic versatility enables tailored physicochemical properties, such as enhanced water solubility via carboxylate salt formation (e.g., at C4) or optimized membrane permeability through lipophilic substituents [2] [3].
Pyrazolo[3,4-b]pyridines exhibit a critical tautomeric equilibrium between 1H-(1) and 2H-(2) forms, governed by proton migration at the pyrazole ring’s nitrogen atoms. Computational analyses (AM1 method) demonstrate that the 1H-tautomer is thermodynamically favored by 37.03 kJ/mol (≈9 kcal/mol) over the 2H-form due to extended aromaticity across both rings [5] [7]. This stability difference profoundly impacts biological interactions:
Table 2: Comparative Analysis of Pyrazolo[3,4-b]pyridine Tautomers
Property | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Relative Energy | 0 kJ/mol (favored) | +37.03 kJ/mol |
Aromaticity | Full π-delocalization across both rings | Peripheral conjugation only |
Representative Substitutions | N1: Methyl (33%), alkyl (23%), phenyl (15%) | N2: Methyl (18%), phenyl (9%), heterocycle (57%) |
Bioactive Compounds | >300,000 (including 14 drug candidates) | ~19,000 (no drug candidates) |
Tautomeric fidelity is synthetically controlled by N1-substitution (methyl, phenyl, or alkyl groups), which locks the scaffold in the biologically preferred 1H-form. This regioselectivity is essential for consistent molecular recognition, particularly in kinase inhibitors where the pyrazole nitrogen coordinates hinge residues via hydrogen bonding [10].
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1638769-07-9; CID: 90014086) serves as a pivotal building block in medicinal chemistry due to its bifunctional reactivity. Its molecular framework (C₈H₇N₃O₂; MW: 177.16 g/mol) incorporates two manipulatable sites: the C4-methyl ester and the aromatic C-H bonds (C5/C6) [4] [8].
Table 3: Molecular Properties and Specifications
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Registry Number | 1638769-07-9 | Commercial suppliers [4] |
Molecular Formula | C₈H₇N₃O₂ | PubChem [8] |
SMILES | COC(=O)C1=C2C=NNC2=NC=C1 | PubChem [8] |
InChIKey | VNALUAYRSSZMJO-UHFFFAOYSA-N | PubChem [8] |
Purity | ≥98% (commercial grade) | Chemical suppliers [4] |
Storage | Sealed, dry, 2–8°C | Commercial protocols [4] |
Synthetic Versatility:
Strategic Applications:Recent syntheses of TRK inhibitors illustrate this intermediate’s utility. Liu et al. converted 5-bromo-1H-pyrazolo[3,4-b]pyridine to the C4-methyl ester analog, followed by N1-protection, Miyaura borylation, and Suzuki coupling to construct complex inhibitors like compound C03 (TRKA IC₅₀ = 56 nM) [10]. The ester group was subsequently hydrolyzed and coupled with amino segments to enhance potency and selectivity. This modular approach underscores the intermediate’s role as a convergence point for structural diversification, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery campaigns.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7